molecular formula C12H10ClN5 B5717831 N-[(4-chlorophenyl)methyl]-7H-purin-6-amine CAS No. 4217-46-3

N-[(4-chlorophenyl)methyl]-7H-purin-6-amine

Cat. No.: B5717831
CAS No.: 4217-46-3
M. Wt: 259.69 g/mol
InChI Key: PWBBVABVBNINRX-UHFFFAOYSA-N
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Description

N-[(4-Chlorophenyl)methyl]-7H-purin-6-amine is a purine derivative featuring a 4-chlorobenzyl group attached to the 6-amino position of the purine core.

Properties

IUPAC Name

N-[(4-chlorophenyl)methyl]-7H-purin-6-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10ClN5/c13-9-3-1-8(2-4-9)5-14-11-10-12(16-6-15-10)18-7-17-11/h1-4,6-7H,5H2,(H2,14,15,16,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PWBBVABVBNINRX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CNC2=NC=NC3=C2NC=N3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10ClN5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90359635
Record name N-[(4-chlorophenyl)methyl]-7H-purin-6-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90359635
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

259.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4217-46-3
Record name N-[(4-chlorophenyl)methyl]-7H-purin-6-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90359635
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(4-chlorophenyl)methyl]-7H-purin-6-amine typically involves the reaction of 4-chlorobenzylamine with 6-chloropurine. The reaction is carried out in the presence of a base, such as potassium carbonate, in an organic solvent like dimethylformamide (DMF). The reaction mixture is heated to facilitate the nucleophilic substitution reaction, resulting in the formation of the desired compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity. This includes controlling temperature, reaction time, and the concentration of reactants. The product is then purified using techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-[(4-chlorophenyl)methyl]-7H-purin-6-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the purine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

    Substitution: Nucleophilic substitution reactions often involve bases like potassium carbonate (K2CO3) and solvents such as DMF.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted purine derivatives.

Scientific Research Applications

N-[(4-chlorophenyl)methyl]-7H-purin-6-amine has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic properties, including antiviral and anticancer activities.

    Industry: Utilized in the development of pharmaceuticals and other chemical products.

Mechanism of Action

The mechanism of action of N-[(4-chlorophenyl)methyl]-7H-purin-6-amine involves its interaction with specific molecular targets. It can bind to enzymes or receptors, modulating their activity. The compound’s structure allows it to fit into the active sites of these targets, influencing biochemical pathways and cellular processes.

Comparison with Similar Compounds

Key Observations:

Substituent Effects on Bioactivity :

  • The 8-(4-chlorophenylthio)adenine () introduces a sulfur atom at the 8-position, which may enhance interactions with enzymatic targets (e.g., kinases) compared to the parent compound .
  • N-Methyl-7H-purin-6-amine () lacks the benzyl group, resulting in lower molecular weight (149.15 vs. 275.72) and higher bioavailability (LogP = 0.44), but reduced target specificity .

Analog N-(4-Fluorophenyl)-6-morpholino-9H-purin-2-amine () replaces chlorine with fluorine, which may alter electronic properties and binding affinity .

Hybrid Structures :

  • N-Benzyl-N-(4-chlorobenzyl)-7H-purin-6-amine () features dual aromatic groups, likely enhancing π-π stacking interactions in protein binding pockets .

Physicochemical and Pharmacokinetic Profiles

  • Lipophilicity: The 4-chlorobenzyl group in the target compound increases LogP compared to non-halogenated analogs (e.g., N-methyl derivative in ). This correlates with improved membrane permeability but may reduce aqueous solubility.
  • Synthetic Accessibility : Compounds with simpler substituents (e.g., methyl groups) have higher synthetic accessibility scores (e.g., 1.85 for N-methyl analog vs. ~2.5 for 4-chlorobenzyl derivatives) .

Biological Activity

N-[(4-chlorophenyl)methyl]-7H-purin-6-amine is a synthetic compound belonging to the purine class, notable for its diverse biological activities. This article reviews its biological activity, including antiviral, anticancer, and antimicrobial properties, supported by research findings and case studies.

Chemical Structure and Properties

The compound's molecular formula is C11H11ClN4C_{11}H_{11}ClN_4, with a molecular weight of approximately 273.72 g/mol. Its structure features a purine core substituted with a 4-chlorobenzyl group, which is crucial for its biological interactions.

This compound exhibits its biological effects primarily through interactions with specific enzymes and receptors involved in nucleic acid metabolism. The chlorobenzyl substitution enhances its binding affinity to various molecular targets, making it a candidate for therapeutic applications.

Antiviral Activity

Research indicates that this compound shows significant antiviral properties. It has been studied for its ability to inhibit viral replication by interfering with viral enzymes. For instance, derivatives of this compound have demonstrated efficacy against viruses such as HIV and hepatitis C by inhibiting viral polymerases .

Anticancer Activity

The compound has also been evaluated for its anticancer potential. In vitro studies have shown that it exhibits cytotoxic effects against various cancer cell lines, including:

Cell Line IC50 (µM)
4T1 murine mammary carcinoma25.1
COLO201 human colorectal adenocarcinoma21.5
SNU-1 human gastric carcinoma28.7
HepG2 human hepatocellular carcinoma15.9

These results suggest that the compound may act as an inhibitor of DNA biosynthesis and may induce apoptosis in cancer cells .

Antimicrobial Activity

This compound has also been tested for antimicrobial properties. Studies have shown moderate to strong activity against several bacterial strains, including Salmonella typhi and Bacillus subtilis. The mechanism of action appears to involve inhibition of bacterial growth through interference with metabolic pathways .

Case Studies

  • Antiviral Efficacy : A study demonstrated that this compound effectively inhibited the replication of hepatitis C virus in cultured hepatocytes, showcasing its potential as a therapeutic agent against viral infections .
  • Cytotoxicity in Cancer Models : In a comparative study involving various purine derivatives, this compound exhibited superior cytotoxicity against breast cancer cell lines compared to other structural analogs, indicating its promise in cancer therapy .
  • Antimicrobial Screening : A series of experiments revealed that derivatives of this compound displayed significant antibacterial activity, particularly against gram-positive bacteria, suggesting its potential application in treating bacterial infections .

Q & A

Q. What are the recommended synthetic routes for N-[(4-chlorophenyl)methyl]-7H-purin-6-amine, and how can reaction conditions be optimized?

Answer: The synthesis typically involves nucleophilic substitution at the purine N6 position. Key steps include:

  • Step 1: Activation of 7H-purin-6-amine with a base (e.g., NaH) in anhydrous DMF.
  • Step 2: Reaction with 4-chlorobenzyl chloride under controlled temperatures (60–80°C) to minimize side reactions like over-alkylation .
  • Purification: Use column chromatography (silica gel, CH₂Cl₂:MeOH 9:1) or recrystallization (ethanol/water) to isolate the product.

Optimization Tips:

  • Monitor reaction progress via TLC (Rf ~0.4 in CH₂Cl₂:MeOH 9:1) .
  • Adjust stoichiometry (1:1.2 molar ratio of purine to benzyl chloride) to maximize yield (typically 60–75%) .

Q. Which spectroscopic techniques are most reliable for characterizing this compound?

Answer: A multi-technique approach is critical:

  • ¹H/¹³C NMR: Confirm substitution patterns:
    • Purine core: 8.3 ppm (H-8), 8.1 ppm (H-2) .
    • 4-Chlorobenzyl group: 4.7 ppm (CH₂), 7.3–7.5 ppm (aromatic protons) .
  • HRMS: Validate molecular ion [M+H]⁺ at m/z 286.06 (calculated for C₁₂H₁₁ClN₅) .
  • IR: Detect N-H stretches (~3400 cm⁻¹) and C-Cl vibrations (~750 cm⁻¹) .

Data Interpretation Challenges:

  • Overlapping aromatic signals may require 2D NMR (COSY, HSQC) for resolution .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported bioactivity data for this compound (e.g., enzyme inhibition vs. no observed effect)?

Answer: Contradictions often arise from assay variability. Mitigation strategies include:

  • Standardized Assays: Use recombinantly expressed kinases (e.g., EGFR, CDK2) with ATP concentration fixed at 100 µM .
  • Control for Solubility: Pre-dissolve the compound in DMSO (<0.1% final concentration) to avoid aggregation artifacts .
  • Dose-Response Curves: Perform 8-point IC₅₀ determinations (1 nM–100 µM) with triplicate measurements .

Case Study:
Inconsistent inhibition of adenosine deaminase (ADA) was resolved by confirming compound stability at pH 7.4 via HPLC; degradation products showed no activity .

Q. What computational methods are suitable for predicting the binding mode of this compound to kinase targets?

Answer:

  • Molecular Docking: Use AutoDock Vina with crystal structures (PDB: 2ITO for CDK2). Focus on the purine-binding pocket and evaluate H-bonds with Glu81 and Lys89 .
  • MD Simulations: Run 100 ns simulations in GROMACS to assess stability of the ligand-protein complex. Key metric: RMSD <2.0 Å .
  • Free Energy Calculations: Apply MM-PBSA to estimate binding energy (ΔG < -8 kcal/mol indicates strong binding) .

Validation:
Compare predictions with mutagenesis data (e.g., Lys89Ala mutation abolishes activity) .

Q. How can researchers address discrepancies in reported melting points (e.g., 180°C vs. 195°C)?

Answer: Discrepancies may stem from polymorphism or impurities. Recommended actions:

  • DSC Analysis: Perform differential scanning calorimetry at 10°C/min to detect polymorphic transitions .
  • PXRD: Compare experimental diffraction patterns with simulated data from single-crystal structures (if available) .
  • Replicate Synthesis: Ensure consistent purification (e.g., two recrystallizations from ethanol) to exclude solvent-derived impurities .

Q. What strategies are effective for improving the aqueous solubility of this compound in in vivo studies?

Answer:

  • Prodrug Design: Introduce a phosphate group at N-9 (hydrolyzable by alkaline phosphatase) .
  • Co-solvents: Use 10% PEG-400 in saline for intraperitoneal administration .
  • Nanoparticle Formulation: Encapsulate in PLGA nanoparticles (size <200 nm, PDI <0.2) for sustained release .

Validation:
Measure solubility via shake-flask method (pH 7.4 buffer) and confirm bioavailability via LC-MS/MS pharmacokinetic profiling .

Q. How can metabolic instability of this compound be addressed during preclinical development?

Answer:

  • Identify Metabolic Hotspots: Incubate with liver microsomes (human/rat) and analyze metabolites via LC-HRMS. Common sites: oxidation of the chlorobenzyl group .
  • Structural Modifications: Replace the 4-chlorophenyl group with a 4-fluorophenyl moiety to reduce CYP450-mediated oxidation .
  • Co-administration: Use CYP3A4 inhibitors (e.g., ketoconazole) in animal models to prolong half-life .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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N-[(4-chlorophenyl)methyl]-7H-purin-6-amine
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N-[(4-chlorophenyl)methyl]-7H-purin-6-amine

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.